molecular formula C21H26N2O4S B11518984 4-ethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

4-ethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B11518984
M. Wt: 402.5 g/mol
InChI Key: YYZJEOWRIXCPPW-UHFFFAOYSA-N
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Description

4-ETHOXY-N-(4-METHYLPHENYL)-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-(4-METHYLPHENYL)-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. Common synthetic routes include:

    Nitration and Reduction: Nitration of ethoxybenzene followed by reduction to form the corresponding amine.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Amide Formation: Coupling of the sulfonamide with 4-methylphenyl and pyrrolidin-1-yl ethyl groups under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-(4-METHYLPHENYL)-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of the ethoxy group.

    Reduction: Reduction of the sulfonamide group to the corresponding amine.

    Substitution: Electrophilic aromatic substitution on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-ETHOXY-N-(4-METHYLPHENYL)-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-(4-METHYLPHENYL)-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and pyrrolidinyl groups contribute to binding affinity and specificity. This compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-2-OXO-PENTANENITRILE
  • 2-(4-METHOXY-PHENYL)-3-OXO-PENTANENITRILE
  • 3-(4-MEO-PH)-5-(4-METHYLPHENYL)-5-OXO-2-(1-PIPERIDINYLCARBONYL)PENTANENITRILE

Uniqueness

4-ETHOXY-N-(4-METHYLPHENYL)-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethoxy and pyrrolidinyl groups provide distinct steric and electronic properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

4-ethoxy-N-(4-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C21H26N2O4S/c1-3-27-19-10-12-20(13-11-19)28(25,26)23(18-8-6-17(2)7-9-18)16-21(24)22-14-4-5-15-22/h6-13H,3-5,14-16H2,1-2H3

InChI Key

YYZJEOWRIXCPPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3=CC=C(C=C3)C

Origin of Product

United States

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